molecular formula C10H11NO B2653578 5-(Pyridin-3-yl)pent-4-yn-2-ol CAS No. 119981-03-2

5-(Pyridin-3-yl)pent-4-yn-2-ol

Cat. No.: B2653578
CAS No.: 119981-03-2
M. Wt: 161.204
InChI Key: UBUAOCPAKCPXGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Pyridin-3-yl)pent-4-yn-2-ol is an organic compound with the molecular formula C10H11NO. It features a pyridine ring attached to a pentynol chain, making it a versatile molecule in organic synthesis and medicinal chemistry. This compound is known for its unique structure, which combines an alkyne group with a pyridine ring, offering potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-yl)pent-4-yn-2-ol typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. The general procedure includes:

    Starting Materials: Pyridin-3-yl halide and 4-pentyn-2-ol.

    Catalyst: Palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0).

    Base: Copper(I) iodide and an amine base like triethylamine.

    Solvent: A polar aprotic solvent such as dimethylformamide (DMF).

The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-3-yl)pent-4-yn-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: Formation of 5-(Pyridin-3-yl)pent-4-yn-2-one.

    Reduction: Formation of 5-(Pyridin-3-yl)pent-4-en-2-ol or 5-(Pyridin-3-yl)pentan-2-ol.

    Substitution: Formation of 5-(Pyridin-3-yl)pent-4-yn-2-chloride.

Scientific Research Applications

5-(Pyridin-3-yl)pent-4-yn-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anticancer and antibacterial activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(Pyridin-3-yl)pent-4-yn-2-ol depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages. The pyridine ring can coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(Pyridin-2-yl)pent-4-yn-2-ol: Similar structure but with the pyridine ring attached at the 2-position.

    5-(Pyridin-4-yl)pent-4-yn-2-ol: Similar structure but with the pyridine ring attached at the 4-position.

    5-(Pyrazin-2-yl)pent-4-yn-2-ol: Contains a pyrazine ring instead of a pyridine ring.

Uniqueness

5-(Pyridin-3-yl)pent-4-yn-2-ol is unique due to the position of the pyridine ring at the 3-position, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-pyridin-3-ylpent-4-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-9(12)4-2-5-10-6-3-7-11-8-10/h3,6-9,12H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUAOCPAKCPXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#CC1=CN=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.